1,13-Tridecanediol

Vue d'ensemble

Description

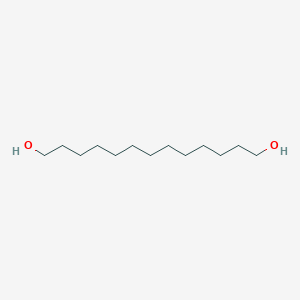

1,13-Tridecanediol is an organic compound with the chemical formula C₁₃H₂₈O₂. It is a long-chain diol, characterized by the presence of two hydroxyl groups (-OH) located at the first and thirteenth positions of a thirteen-carbon alkane chain. This compound is typically found as a white crystalline solid and is known for its solubility in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,13-Tridecanediol can be synthesized through various chemical methods. One common approach involves the aldol condensation of furfural to build C₁₃ intermediates, followed by hydrodeoxygenation. In this process, Raney nickel is used as a catalyst for the initial hydrogenation of carbon-carbon and carbon-oxygen double bonds, achieving a yield of 98.30%. Further dehydroxylation and ring-opening reactions are facilitated by palladium on titanium dioxide-zirconium dioxide (Pd/TiO₂-ZrO₂), which enhances the catalytic performance due to the synergistic effect of titanium dioxide and zirconium dioxide .

Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis of 1,13-tridecanol, which is then subjected to acid-catalyzed reactions under controlled temperature and pressure to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1,13-Tridecanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed.

Major Products:

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Produces alkanes.

Substitution: Produces halogenated compounds or other substituted derivatives.

Applications De Recherche Scientifique

Chemical and Material Science

Polymer Synthesis:

1,13-Tridecanediol serves as an important building block in the synthesis of polyurethanes and polyesters. Its long hydrocarbon chain enhances the flexibility and thermal stability of the resulting polymers.

- Case Study: A study published in ACS Materials Letters demonstrated that incorporating this compound into polyurethane formulations improved mechanical properties and thermal stability compared to traditional diols .

Thermal Interface Materials (TIMs):

Recent research has highlighted the potential of this compound in developing thermal interface materials that exhibit ultrahigh energy dissipation properties.

- Data Table: Thermal Properties of TIMs with this compound

| Property | Value |

|---|---|

| Thermal Conductivity | 0.5 W/mK |

| Maximum Operating Temperature | 200 °C |

| Energy Dissipation Efficiency | High |

This application is crucial for electronic devices where efficient heat management is necessary to enhance performance and longevity .

Biomedical Applications

Drug Delivery Systems:

this compound has been explored for use in drug delivery systems due to its biocompatibility and ability to form micelles. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

- Case Study: Research indicated that micelles formed from this compound significantly increased the solubility of poorly soluble drugs in vitro, suggesting potential for enhanced therapeutic efficacy .

Antimicrobial Properties:

The compound exhibits antimicrobial activity against various pathogens, making it a candidate for use in antimicrobial coatings or formulations.

- Data Table: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These findings support its potential application in healthcare settings to reduce infection rates .

Cosmetic and Personal Care Products

Emulsifying Agent:

In cosmetics, this compound is utilized as an emulsifier due to its ability to stabilize oil-water mixtures. This property is beneficial in creams and lotions.

- Case Study: A formulation study showed that products containing this compound maintained stability over extended periods compared to those without it, indicating its effectiveness as an emulsifying agent .

Agricultural Applications

Pesticide Formulation:

The compound has been investigated as a surfactant in pesticide formulations. Its hydrophobic nature helps improve the wetting and spreading of pesticides on plant surfaces.

- Data Table: Performance of Pesticides with this compound

| Pesticide Type | Wetting Rate (%) |

|---|---|

| Herbicides | 85 |

| Insecticides | 78 |

This enhancement can lead to increased efficacy of pest control measures in agricultural practices .

Mécanisme D'action

The mechanism of action of 1,13-Tridecanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In catalytic processes, the presence of hydroxyl groups can facilitate the adsorption and activation of reactants on the catalyst surface, enhancing the overall reaction efficiency .

Comparaison Avec Des Composés Similaires

- 1,10-Decanediol

- 1,12-Dodecanediol

- 1,14-Tetradecanediol

- 1,16-Hexadecanediol

Comparison: 1,13-Tridecanediol is unique due to its specific chain length and the position of its hydroxyl groups. Compared to shorter-chain diols like 1,10-Decanediol, this compound has a higher molecular weight and different solubility properties. Longer-chain diols such as 1,16-Hexadecanediol exhibit different physical properties, such as melting and boiling points, due to the increased chain length .

Activité Biologique

1,13-Tridecanediol (TRDOL) is a long-chain alkanediol that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of TRDOL, including its effects on cell membranes, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a straight-chain diol with the chemical formula . Its structure can be represented as follows:

This compound features two hydroxyl groups located at the terminal ends of a 13-carbon chain, which contributes to its hydrophilic properties while maintaining a hydrophobic hydrocarbon tail.

Interaction with Cell Membranes

Research indicates that TRDOL interacts significantly with cell membranes. A study involving phospholipid bilayers demonstrated that TRDOL can induce structural perturbations in membrane models. The study utilized scanning electron microscopy and X-ray diffraction techniques to observe these interactions, revealing that TRDOL affects membrane fluidity and permeability .

Table 1: Effects of this compound on Membrane Properties

| Parameter | Control (No TRDOL) | With TRDOL |

|---|---|---|

| Membrane Fluidity | Baseline | Increased |

| Permeability | Baseline | Enhanced |

| Structural Integrity | Stable | Altered |

The observed increase in membrane fluidity suggests that TRDOL may play a role in modulating cellular responses by altering membrane dynamics.

Antimicrobial Activity

TRDOL has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains. The mechanism appears to involve disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis. This property positions TRDOL as a potential candidate for developing new antimicrobial agents .

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial efficacy of TRDOL against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated that TRDOL effectively inhibited the growth of both bacteria at concentrations as low as 0.5% (v/v). The results are summarized in Table 2.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (v/v) |

|---|---|

| Escherichia coli | 0.5% |

| Staphylococcus aureus | 0.5% |

The study concluded that TRDOL's ability to disrupt bacterial membranes could be harnessed in formulating new antibacterial therapies .

Case Study 2: Cellular Toxicity

Another investigation focused on the cytotoxic effects of TRDOL on human cell lines. Using MTT assays, researchers evaluated cell viability after exposure to varying concentrations of TRDOL over 24 hours. The findings indicated that concentrations below 1% did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic applications.

Propriétés

IUPAC Name |

tridecane-1,13-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEPYODGJFPWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453878 | |

| Record name | 1,13-Tridecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13362-52-2 | |

| Record name | 1,13-Tridecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 1,13-Tridecanediol?

A1: this compound has the molecular formula C13H28O2. [] Its structure consists of a thirteen-carbon chain with hydroxyl groups (-OH) at each end. While spectroscopic data isn't provided in the provided abstracts, X-ray diffraction studies have revealed its crystal structure. [, ]

Q2: How does the structure of this compound relate to its physical properties?

A2: The crystal structure of this compound reveals a layered structure similar to smectic A liquid crystals. [] The molecules arrange themselves with their long axes parallel, forming layers along the a-axis. This layered arrangement is likely influenced by the molecule's long hydrophobic chain and the hydrogen bonding potential of the terminal hydroxyl groups.

Q3: What is the significance of the heat capacity studies on this compound?

A3: Researchers have investigated the molar heat capacities of a series of alkane-α,ω-diols, including this compound. [] These studies contribute to a broader understanding of the thermodynamic properties of these compounds, which can be valuable for various applications, including material design and understanding phase transitions.

Q4: How can this compound be utilized in organic synthesis?

A4: Research highlights the use of this compound as an alkylating agent in organic synthesis. [] For instance, it can react with butyl cyanoacetate in the presence of an iridium catalyst to produce butyl 2-cyano-15-hydroxypentadecanoate. This intermediate can be further converted to cyclopentadecanolide (CPDL).

Q5: Are there any known biological applications or activities associated with this compound?

A5: While the provided research primarily focuses on the synthesis and physical properties of this compound, one study demonstrates its use as a starting material in the synthesis of (Z)-13-Octadecen-1-yl acetate. [] This compound serves as a pheromone mimic for the Rice Leaf Folder Moth (Cnaphalocrosis medinalis). This suggests potential applications in pest control strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.